molecular formula C10H9ClN2O B11891242 2-Chloro-6-ethoxyquinoxaline

2-Chloro-6-ethoxyquinoxaline

Katalognummer: B11891242
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: QPTNZEQHQJTRGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-6-ethoxyquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H9ClN2O. It belongs to the quinoxaline family, which is known for its diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxyquinoxaline typically involves the condensation of 2-chloroaniline with ethyl glyoxalate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring . Common reagents used in this synthesis include hydrochloric acid and ethanol as solvents.

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the use of titanium silicate-1 (TS-1) as a catalyst. This method allows for high yields and the catalyst can be recycled, making the process cost-effective and environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-6-ethoxyquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

    Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinoxalines, which can be further explored for their pharmacological properties .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-ethoxyquinoxaline has been extensively studied for its applications in various fields:

Wirkmechanismus

The mechanism of action of 2-Chloro-6-ethoxyquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of their activity. For instance, it may inhibit bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

  • 2-Chloro-3-ethoxyquinoxaline
  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloro-7-fluoroquinoxaline

Comparison: 2-Chloro-6-ethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other quinoxaline derivatives, it may exhibit enhanced antimicrobial activity or different pharmacokinetic profiles .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows for diverse reactivity and biological activity, making it a valuable subject of ongoing research.

Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

2-chloro-6-ethoxyquinoxaline

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-8-9(5-7)12-6-10(11)13-8/h3-6H,2H2,1H3

InChI-Schlüssel

QPTNZEQHQJTRGZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=NC=C(N=C2C=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.